1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-[4-(Benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound known for its unique structural features, which include a benzyloxy group and a pyrrole ring. These characteristics make it valuable in various scientific and industrial applications, particularly in the field of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the following general steps are typically followed:
Formation of the Pyrrole Ring: Starting with a substituted aniline, a cyclization reaction is performed using a suitable catalyst, such as Lewis acid, to form the pyrrole ring.
Substitution Reactions: Introduction of the benzyloxy group to the phenyl ring through a nucleophilic aromatic substitution reaction.
Formylation: The final step involves formylation at the 3-position of the pyrrole ring, usually employing a formylating agent like Vilsmeier-Haack reagent.
Industrial Production Methods: On an industrial scale, this compound can be produced through a more streamlined and scalable process, often involving continuous flow synthesis and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-[4-(Benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can participate in various chemical reactions including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The benzyloxy and phenyl groups provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Halogenating agents or strong bases.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary alcohol.
Substitution: Derivatives with altered aromatic groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The benzyloxy group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
1-[4-(Methoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a methoxy group.
1-[4-(Ethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure with an ethoxy group.
Uniqueness: What sets 1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde apart is the benzyloxy group, which provides additional steric bulk and electronic effects, potentially leading to unique reactivity patterns and biological interactions compared to its methoxy or ethoxy analogs.
Properties
IUPAC Name |
2,5-dimethyl-1-(4-phenylmethoxyphenyl)pyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15-12-18(13-22)16(2)21(15)19-8-10-20(11-9-19)23-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLINWUHRORHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159565 | |
Record name | 2,5-Dimethyl-1-[4-(phenylmethoxy)phenyl]-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662154-14-5 | |
Record name | 2,5-Dimethyl-1-[4-(phenylmethoxy)phenyl]-1H-pyrrole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=662154-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1-[4-(phenylmethoxy)phenyl]-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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